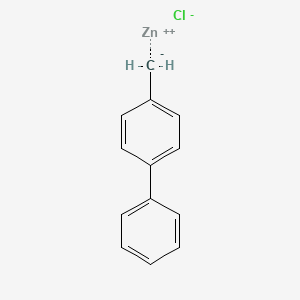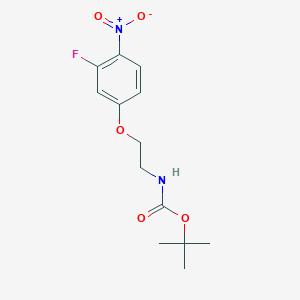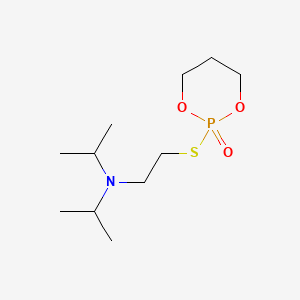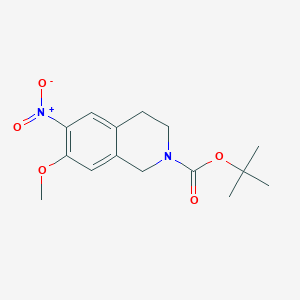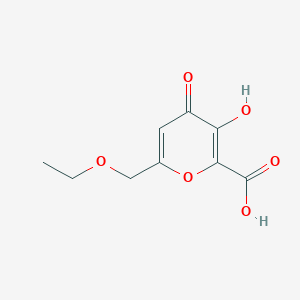
4H-Pyran-2-carboxylic acid, 6-(ethoxymethyl)-3-hydroxy-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyran ring, a hydroxy group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the formation of the pyran ring through cyclization reactions, followed by the introduction of the ethoxymethyl and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
6-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID: Lacks the ethoxymethyl group, which may affect its reactivity and applications.
3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID: Similar structure but without the ethoxymethyl group, leading to different chemical properties.
Uniqueness: The presence of the ethoxymethyl group in 6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID imparts unique chemical properties, making it more versatile in various reactions and applications compared to its analogs.
Propiedades
Número CAS |
722500-53-0 |
|---|---|
Fórmula molecular |
C9H10O6 |
Peso molecular |
214.17 g/mol |
Nombre IUPAC |
6-(ethoxymethyl)-3-hydroxy-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C9H10O6/c1-2-14-4-5-3-6(10)7(11)8(15-5)9(12)13/h3,11H,2,4H2,1H3,(H,12,13) |
Clave InChI |
BYYSOMNIVKVLDR-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CC(=O)C(=C(O1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


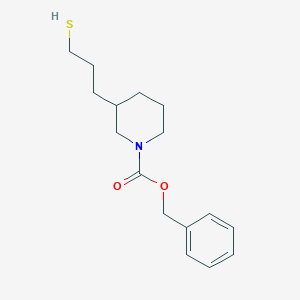
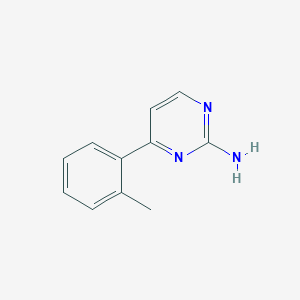
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)


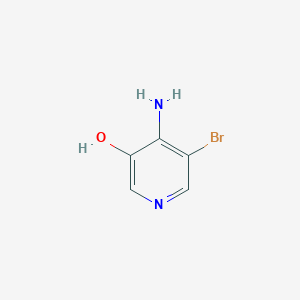

![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
